N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride
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Overview
Description
N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It features a pyridine ring attached to a propan-2-amine moiety, forming a structure that is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride typically involves the reaction of pyridine derivatives with propan-2-amine under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridine, which undergo a series of reactions including C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process is facilitated by the mild reaction conditions and the availability of starting materials. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-ylmethyl)propan-2-amine hydrochloride
- N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride
- N-(Pyridin-4-yl)pyridin-4-amine
Uniqueness
N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring and propan-2-amine moiety provide a versatile framework for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-3-5-10-6-4-9;/h3-6,8,11H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDLHUMQIAWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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